3-[(2-Aminoethyl)dithio]propionic Acid
CAS No.: 15579-00-7
Cat. No.: VC0518511
Molecular Formula: C5H11NO2S2
Molecular Weight: 181.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15579-00-7 |
|---|---|
| Molecular Formula | C5H11NO2S2 |
| Molecular Weight | 181.3 g/mol |
| IUPAC Name | 3-(2-aminoethyldisulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) |
| Standard InChI Key | HMMFDEBVQNRZLJ-UHFFFAOYSA-N |
| SMILES | C(CSSCCN)C(=O)O |
| Canonical SMILES | C(CSSCCN)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Structural Characteristics
AEDP’s structure consists of a propionic acid backbone linked to a 2-aminoethyl group via a disulfide bond. This configuration grants dual reactivity: the amine (-NH<sub>2</sub>) and carboxylic acid (-COOH) groups participate in conjugation reactions, while the disulfide (-S-S-) bond enables cleavage under reducing conditions .
Physicochemical Data
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 181.28 g/mol | |
| Melting Point | 138–141°C | |
| Boiling Point | 339.5 ± 27.0°C (predicted) | |
| Density | 1.320 ± 0.06 g/cm³ | |
| pKa | 4.20 ± 0.10 (predicted) | |
| Solubility | Water, DMSO |
The compound exhibits stability at -20°C but undergoes disulfide cleavage in the presence of reducing agents like dithiothreitol (DTT) .
Synthesis and Industrial Production
Laboratory Synthesis
AEDP is synthesized via a two-step protocol:
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Disulfide Bond Formation: 3-Mercaptopropionic acid reacts with 2-aminoethanethiol under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>) to yield the disulfide intermediate .
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Acidification: Treatment with hydrochloric acid produces the hydrochloride salt (CAS 351422-31-6), enhancing stability for storage .
The reaction is typically conducted at 25–50°C in aqueous or ethanolic media, achieving yields of 70–85% after crystallization .
Industrial-Scale Manufacturing
Industrial processes employ continuous flow reactors to optimize mixing and temperature control. Automated systems adjust reagent stoichiometry in real-time, while purification involves recrystallization or chromatographic techniques to meet pharmacopeial standards . Major suppliers include TargetMol Chemicals and Hangzhou Huarong Pharm, which produce AEDP at scales exceeding 100 kg/month .
Biochemical and Pharmaceutical Applications
Antibody-Drug Conjugates (ADCs)
AEDP serves as a cleavable linker in ADCs, connecting cytotoxic agents to monoclonal antibodies. The disulfide bond remains stable in circulation but ruptures in the reducing tumor microenvironment (high glutathione levels), enabling targeted drug release . For example, trastuzumab emtansine derivatives using AEDP linkers demonstrate 3–5× higher tumor selectivity than non-cleavable analogs .
Reversible Protein Immobilization
In proteomics, AEDP functionalizes chromatographic resins for reversible protein binding. Ligands conjugated via disulfide bonds elute under mild reducing conditions, preserving protein activity—a critical feature for enzyme purification .
Nanotechnology and Drug Delivery
Recent advances exploit AEDP’s redox sensitivity in nanocarriers. Poly(l-lysine)-coated gold nanoparticles (Au@PLL-AEDP) loaded with doxorubicin achieve 56% endosomal escape efficiency in HeLa cells, compared to 12% for non-responsive controls .
Analytical Characterization
Spectroscopic Methods
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<sup>1</sup>H NMR (D<sub>2</sub>O): δ 2.65 (t, 2H, -CH<sub>2</sub>COOH), 2.95 (m, 4H, -S-S-CH<sub>2</sub>-), 3.15 (t, 2H, -CH<sub>2</sub>NH<sub>2</sub>) .
| Precautionary Measure | Code |
|---|---|
| Avoid contact with skin | P264 |
| Use eye protection | P305+P351+P338 |
Emerging Research Directions
Glutathione Biosensing
AEDP-functionalized fluorescent probes detect intracellular glutathione (GSH) with a limit of 0.1 µM, enabling real-time monitoring of oxidative stress in neurodegenerative disease models .
Smart Hydrogels
Redox-responsive hydrogels incorporating AEDP crosslinks release insulin in a glucose-dependent manner, showing promise for closed-loop diabetes therapy .
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